2-[2-(Aminomethyl)phenoxy]ethan-1-ol (CAS: 182963-88-8): A Comprehensive Technical Guide
2-[2-(Aminomethyl)phenoxy]ethan-1-ol (CAS: 182963-88-8): A Comprehensive Technical Guide
Executive Summary
In the landscape of modern organic synthesis and materials science, bifunctional building blocks are critical for developing advanced polymers, targeted therapeutics, and functional coatings. 2-[2-(Aminomethyl)phenoxy]ethan-1-ol (CAS: 182963-88-8) is a highly versatile, ortho-substituted phenoxy ether that features both a nucleophilic primary amine and a primary hydroxyl group[1]. As a Senior Application Scientist, I have observed that the strategic spatial arrangement of these functional groups enables orthogonal reactivity, allowing this compound to act as a dynamic monomer in polycondensation reactions, a robust curing agent in epoxy resins, and a versatile scaffold in medicinal chemistry[2].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, validated synthetic workflows, and downstream applications.
Physicochemical Profiling & Identifiers
To integrate this compound into broader synthetic pipelines, establishing its fundamental identifiers and properties is the first step in quality control and computational modeling[1].
| Parameter | Value / Description |
| Chemical Name | 2-[2-(Aminomethyl)phenoxy]ethan-1-ol |
| CAS Registry Number | 182963-88-8[1],[3] |
| Molecular Formula | C9H13NO2[4] |
| Molecular Weight | 167.208 g/mol [1] |
| InChI Key | LEFZVRBJXDFHRV-UHFFFAOYSA-N[1] |
| Physical State | Typically exists as a solid crystalline form[5] |
| Solubility Profile | Soluble in polar organic solvents (DMSO, Methanol); limited aqueous solubility[5] |
Structural Dynamics & Bifunctional Reactivity
The chemical value of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol lies in its dual functionality. The interplay between the primary amine (—NH₂) and the hydroxyl (—OH) group on the same molecular scaffold dictates its behavior in step-growth polymerization and cross-linking matrices[2].
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Primary Amine Reactivity: The aminomethyl group is a highly nucleophilic center. It readily undergoes acylation with acyl chlorides or alkylation to form secondary/tertiary amines[1]. In materials science, this primary amine is highly effective at opening epoxide rings, making it a premier curing agent for cross-linked thermoset polymers[2].
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Hydroxyl Reactivity: The primary alcohol moiety can react with isocyanates to form durable urethane linkages or participate in esterification reactions[2]. Furthermore, it provides critical hydrogen-bonding capabilities that enhance substrate adhesion in coating formulations[1].
Fig 1: Bifunctional reactivity pathways of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol.
Validated Synthetic Workflows
The successful synthesis of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol relies on the efficient preparation of key precursors and the strategic use of functional group interconversions[1]. The most robust, field-proven route is a two-step process: a Williamson ether synthesis followed by a chemoselective reductive amination[2].
Protocol 1: Synthesis of Precursor (2-(2-formylphenoxy)ethan-1-ol)
Objective: Establish the phenoxy ether linkage while preserving the reactive aldehyde for downstream amination. Causality & Design: Salicylaldehyde is reacted with 2-bromoethanol. Potassium carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the phenolic hydroxyl group without inducing side reactions. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to accelerate the Sₙ2 alkylation[1].
Step-by-Step Methodology:
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Charge a round-bottom flask with salicylaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF.
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Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
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Add 2-bromoethanol (1.2 eq) dropwise to the mixture.
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Heat the reaction to 80°C and maintain for 6-8 hours.
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Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly fluorescent salicylaldehyde spot confirms reaction completion.
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Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Reductive Amination to Target Compound
Objective: Convert the aldehyde precursor to the primary amine without cleaving the newly formed ether bond. Causality & Design: The reaction requires an ammonia equivalent to form an intermediate imine. Sodium borohydride (NaBH₄) is selected as the reducing agent because it is chemoselective—it efficiently reduces the imine to the amine without over-reducing the aromatic ring or cleaving the ether linkage[2].
Step-by-Step Methodology:
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Dissolve 2-(2-formylphenoxy)ethan-1-ol (1.0 eq) in a solution of methanolic ammonia (excess, ~5.0 eq).
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Stir at room temperature for 4 hours to drive the equilibrium toward complete imine formation.
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Cool the reaction vessel to 0°C using an ice bath to control the exothermic reduction.
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Carefully add NaBH₄ (1.5 eq) in small portions.
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Allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Self-Validation Check: Conduct ¹H-NMR analysis of the crude product. The diagnostic aldehyde proton peak (~10 ppm) must be completely absent, replaced by a new singlet corresponding to the benzylic methylene protons (—CH₂—NH₂) around 3.8-4.0 ppm.
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Quench carefully with water, extract with dichloromethane, dry, and purify via recrystallization or column chromatography.
Fig 2: Two-step synthesis workflow for 2-[2-(Aminomethyl)phenoxy]ethan-1-ol.
Applications in Advanced Materials & Drug Discovery
The unique structural profile of 182963-88-8 translates directly into high-value industrial and research applications:
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Specialty Polymers & Polyurethanes: The dual functionality allows this compound to act as a monomer in polycondensation reactions. When reacted with dicarboxylic acids, it forms poly(ester amide)s (PEAs). Furthermore, the hydroxyl group reacts with isocyanates to form the urethane linkages foundational to polyurethane synthesis[2].
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Non-Corrosive Coating Formulations: As an amino alcohol, it is a highly effective component in anti-corrosion coatings. The primary amine group strongly adsorbs onto metal substrates to form a protective barrier, while the phenoxy and hydroxyl groups form a dense, hydrogen-bonded network that improves overall coating adhesion and pigment stability[1].
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Medicinal Chemistry & Drug Discovery: In pharmaceutical research, this molecule serves as a versatile scaffold. The aminomethyl group, positioned adjacent to the aromatic ring, can participate in cyclization reactions to form complex heterocyclic structures, such as indazole derivatives, which are frequently investigated for antibacterial and anticancer properties[2],[5].
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Metal-Organic Frameworks (MOFs): The amine and hydroxyl groups make it an excellent candidate for use as an organic ligand. These functional groups can coordinate to metal centers, while the aromatic ring provides a rigid structural backbone for the resulting porous crystalline framework[2].
References
- Benchchem - 2-[2-(Aminomethyl)phenoxy]ethan-1-ol | 182963-88-8 (Properties & Synthesis)
- Sigma-Aldrich - 2-phenoxy ethanol (2-[2-(aminomethyl)phenoxy]ethan-1-ol)
- BIOFOUNT - 182963-88-8 | 2-[2-(aminomethyl)
- Benchchem - 2-[2-(Aminomethyl)
- EvitaChem - 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane (Related Products & Applications)
